Product packaging for N-(9-ethyl-9H-carbazol-3-yl)butanamide(Cat. No.:)

N-(9-ethyl-9H-carbazol-3-yl)butanamide

Cat. No.: B398491
M. Wt: 280.4g/mol
InChI Key: RRKLVHDIPAPSOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(9-ethyl-9H-carbazol-3-yl)butanamide is a synthetic carbazole derivative designed for advanced therapeutic discovery, with preliminary computational studies indicating significant potential in virology and oncology research. In virology, this compound class has demonstrated strong binding affinities to key SARS-CoV-2 proteins in molecular docking studies, suggesting a multi-target inhibitory mechanism. Specifically, analogous compounds exhibit binding energies of up to -8.92 kcal/mol against the Main Protease (Mpro, PDB: 6LU7), up to -6.69 kcal/mol against the Spike Glycoprotein (PDB: 6WPT), and up to -8.10 kcal/mol against RNA-dependent RNA Polymerase (RdRp, PDB: 6M71), which are comparable to or exceed those of reference drugs like remdesivir . This indicates a potential to obstruct viral replication and host cell entry. In oncology, the carbazole scaffold is a recognized pharmacophore. The core 9-ethylcarbazole structure has been shown to reactivate the p53 tumor suppressor pathway in melanoma cells harboring wild-type p53, thereby inducing apoptosis and cellular senescence without evident toxicity to normal tissues . The mechanism involves enhancing phosphorylation of p53 at Ser15, mediated through the activation of p38-MAPK and JNK signaling pathways . Furthermore, carbazole derivatives exhibit antiproliferative activities against diverse cancer cell lines, including breast, uterine, and liver cancers, often by inhibiting topoisomerase II and triggering the intrinsic apoptotic pathway . This compound is presented to the research community as a versatile chemical tool for probing these and other biological mechanisms, providing a pertinent context for further in vitro and in vivo investigations. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O B398491 N-(9-ethyl-9H-carbazol-3-yl)butanamide

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4g/mol

IUPAC Name

N-(9-ethylcarbazol-3-yl)butanamide

InChI

InChI=1S/C18H20N2O/c1-3-7-18(21)19-13-10-11-17-15(12-13)14-8-5-6-9-16(14)20(17)4-2/h5-6,8-12H,3-4,7H2,1-2H3,(H,19,21)

InChI Key

RRKLVHDIPAPSOL-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC

Canonical SMILES

CCCC(=O)NC1=CC2=C(C=C1)N(C3=CC=CC=C32)CC

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of N 9 Ethyl 9h Carbazol 3 Yl Butanamide Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (Proton NMR, Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of N-(9-ethyl-9H-carbazol-3-yl)butanamide would present distinct signals corresponding to each unique proton environment. The aromatic protons on the carbazole (B46965) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns would depend on their position relative to the ethyl and butanamide substituents. The ethyl group attached to the nitrogen at position 9 would show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃), likely in the 4.0-4.5 ppm and 1.2-1.5 ppm regions, respectively. The butanamide side chain protons would include a broad singlet for the amide N-H proton, and signals for the three methylene groups (-CH₂-), with the one closest to the carbonyl group being the most deshielded.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbazole ring system would display numerous signals in the aromatic region (110-145 ppm). The carbonyl carbon (C=O) of the butanamide group is a key diagnostic peak, expected to appear significantly downfield, typically in the range of 165-175 ppm. The carbons of the ethyl group and the aliphatic carbons of the butanamide chain would resonate in the upfield region of the spectrum. For instance, in related N-substituted carbazole acetamides, the ethyl group carbons appear at lower ppm values, while aromatic carbons are found between 110.00 and 145.00 ppm. mdpi.comsemanticscholar.orgchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carbazole Aromatic-H7.0 - 8.5110 - 145
Amide N-H7.5 - 9.0 (broad)-
N-CH₂-CH₃ (ethyl)4.0 - 4.5 (quartet)~40
N-CH₂-CH₃ (ethyl)1.2 - 1.5 (triplet)~14
Amide -C(=O)--165 - 175
Butanamide α-CH₂~2.2 (triplet)~38
Butanamide β-CH₂~1.7 (sextet)~19
Butanamide γ-CH₃~1.0 (triplet)~13

Infrared (IR) and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are used to identify functional groups by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would be dominated by a strong absorption band for the amide carbonyl (C=O) stretching vibration, typically found between 1630 and 1680 cm⁻¹. Another key feature would be the N-H stretching vibration of the secondary amide, appearing as a sharp peak around 3300 cm⁻¹. C-H stretching vibrations from the aromatic carbazole ring and the aliphatic ethyl and butyl groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The spectrum of butanamide itself shows characteristic absorptions that would be expected in the target molecule. nist.gov In related carbazole derivatives, IR spectroscopy has been used to confirm the structures of the synthesized compounds. researchgate.net

Table 2: Key Predicted IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Amide N-HStretch~3300Medium-Strong
Aromatic C-HStretch3100 - 3000Medium
Aliphatic C-HStretch3000 - 2850Medium-Strong
Amide C=O (Amide I)Stretch1680 - 1630Strong
Amide N-HBend (Amide II)1570 - 1515Medium-Strong
Aromatic C=CStretch1600 - 1450Variable

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation patterns of a compound, which aids in its structural confirmation. The molecular formula of this compound is C₁₈H₂₀N₂O, giving it a molecular weight of 296.37 g/mol .

In an Electron Ionization (EI-MS) experiment, the molecular ion peak (M⁺) would be expected at m/z 296. The fragmentation would likely proceed via characteristic pathways for both the carbazole and amide moieties. A primary fragmentation would be the α-cleavage of the amide group. Another common fragmentation would involve the loss of the butanamide side chain. High-Resolution Mass Spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. While specific data for the target compound is unavailable, studies on related compounds like N-(9-ethylcarbazol-3-yl)-3-oxobutanamide have utilized mass spectrometry to confirm their structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy for Electronic Structure Insights and Photophysical Characteristics

UV-Vis spectroscopy probes the electronic transitions within a molecule. The carbazole unit is a well-known chromophore. The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV region, characteristic of the π-π* transitions of the carbazole ring system. Typically, carbazole derivatives exhibit absorption maxima around 290-300 nm and 320-340 nm. nist.gov The butanamide substituent is not expected to significantly alter the main absorption features of the carbazole core. Emission (fluorescence) spectroscopy would likely show an emission maximum at a longer wavelength than the absorption, which is characteristic of many carbazole-containing compounds used in materials science. ktu.edu

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

If suitable crystals of this compound could be grown, this technique would confirm the planarity of the carbazole ring system and determine the conformation of the butanamide side chain relative to the ring. It would also reveal details about how the molecules pack in the crystal lattice, for example, through hydrogen bonding involving the amide N-H and C=O groups. While no crystal structure exists for the target compound, structures for related molecules like 9-butyl-3-(9-butyl-9H-carbazol-3-yl)-9H-carbazole and 9-ethyl-9H-carbazole-3-carbaldehyde have been determined, showing the near-planar nature of the carbazole system. researchgate.netresearchgate.netnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The calculated elemental composition for this compound (C₁₈H₂₀N₂O) is:

Carbon (C): 72.95%

Hydrogen (H): 6.80%

Nitrogen (N): 9.45%

Oxygen (O): 5.40%

Experimental values obtained from combustion analysis would be expected to be in close agreement (typically within ±0.4%) with these calculated values to validate the empirical formula and purity of the synthesized compound. This technique is routinely reported in the characterization of new carbazole derivatives.

Theoretical and Computational Investigations of N 9 Ethyl 9h Carbazol 3 Yl Butanamide and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies) for Electronic Structure, Molecular Geometry Optimization, and Energy Landscapes

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of N-(9-ethyl-9H-carbazol-3-yl)butanamide and its derivatives. These methods are used to determine the most stable three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons, and the relative energies of different molecular states.

While specific DFT studies on this compound were not prominently available, research on closely related carbazole (B46965) derivatives illustrates the approach. For instance, DFT calculations performed on compounds like 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole using the B3LYP method with a 6-311++G(d,p) basis set have been used to obtain optimized geometries. nih.gov Similarly, studies on 9-ethyl-9H-carbazole-3-carbaldehyde show that the carbazole framework is nearly planar, with the ethyl group being the main exception. nih.govresearchgate.net This planarity is a key feature of the carbazole moiety, influencing its electronic and stacking properties. The electron-withdrawing or donating nature of substituents can influence the N-C bond lengths within the central carbazole ring, indicating charge transfer within the molecule. nih.govresearchgate.net For this compound, the butanamide group would be a key structural feature whose orientation relative to the carbazole ring would be determined through geometry optimization to find the lowest energy conformation.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis (e.g., Mulliken Charges)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map illustrates the regions of a molecule that are electron-rich (electronegative, typically colored red) and electron-poor (electrophilic, typically colored blue).

For analogues of this compound, MEP analysis reveals key features for intermolecular interactions. In a computational study of 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol, DFT calculations were used to generate MEP maps and perform Mulliken charge analysis. najah.edu Such analyses for this compound would likely show electronegative potential around the oxygen atom of the carbonyl group in the butanamide side chain, making it a likely site for hydrogen bonding. The nitrogen atom of the carbazole ring, due to its electron-donating nature, influences the charge distribution across the aromatic system. This type of analysis is crucial for understanding how the molecule interacts with biological targets or other molecules. najah.edu

Frontier Molecular Orbital (FMO) Analysis (Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps)

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of a molecule. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical reactivity. nih.gov A smaller gap generally implies that the molecule is more reactive and can be more easily excited. nankai.edu.cn

In various carbazole-based donor-acceptor compounds, the HOMO is typically localized on the electron-donating carbazole moiety, while the LUMO is spread across the electron-accepting part of the molecule. nankai.edu.cn For this compound, the carbazole ring would be the primary contributor to the HOMO. The HOMO-LUMO gap can be tuned by modifying the acceptor groups or the π-conjugated bridge connecting them. nankai.edu.cn DFT calculations on carbazole derivatives have been shown to provide HOMO-LUMO gap energies that are in good agreement with experimental values derived from optical absorption spectra. nankai.edu.cn This analysis is essential for designing carbazole derivatives with specific electronic properties for applications in organic electronics or as photosensitizers.

Computational Spectroscopy (e.g., theoretical Infrared and Nuclear Magnetic Resonance predictions)

Computational methods can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which can be compared with experimental results to confirm the structure of a synthesized compound. nih.gov

Theoretical IR spectra are calculated from the vibrational frequencies of the molecule, which are determined after geometry optimization. Studies on related carbazole structures have successfully used DFT calculations to predict IR spectra, matching key functional group vibrations with experimental data. nih.govnajah.edu For this compound, key predicted vibrations would include the C=O stretching of the amide group, N-H bending, and various C-H and C=C vibrations of the aromatic carbazole core.

Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. For synthesized carbazole derivatives, experimental NMR spectra have been thoroughly characterized. semanticscholar.orgnih.gov In this compound analogues, the protons and carbons of the ethyl group and the aromatic carbazole ring show characteristic chemical shifts that align with computational predictions. semanticscholar.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein.

The primary goal of molecular docking is to evaluate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), and to analyze the specific non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking) that stabilize the ligand-protein complex. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov

Analogues of this compound have been investigated as potential inhibitors of SARS-CoV-2, the virus responsible for COVID-19. mdpi.comnih.gov Molecular docking simulations have been performed against three critical viral proteins: the Main Protease (Mpro or 3CLpro), the Spike Glycoprotein (B1211001) (S), and RNA-dependent RNA Polymerase (RdRp). mdpi.comresearchgate.net

SARS-CoV-2 Main Protease (Mpro): Mpro (PDB ID: 6LU7) is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. ukm.mynih.gov Docking studies showed that several carbazole derivatives exhibited high binding affinities for Mpro, with binding scores ranging from -8.76 to -8.92 kcal/mol. mdpi.comnih.govnih.gov These values are comparable to or better than some standard drugs. nih.gov The interactions typically involve hydrogen bonds with key residues like HIS41 and GLY143, as well as hydrophobic interactions with residues such as MET49 and GLU166. semanticscholar.orgnih.gov

Spike Glycoprotein (S): The Spike Glycoprotein (PDB ID: 6WPT) mediates the virus's entry into host cells and is another key therapeutic target. nih.govmdpi.com Carbazole analogues were found to have potent binding energies against the spike protein, with one derivative showing a binding score of -6.69 kcal/mol. mdpi.comnih.gov The interactions involved hydrogen bonds with residues like GLU1072 and ALA706. mdpi.com The binding affinities of these carbazole derivatives were often greater than or comparable to those of standard drugs like remdesivir and lopinavir. mdpi.com

RNA-dependent RNA Polymerase (RdRp): RdRp (PDB ID: 6M71) is the central enzyme for viral genome replication and transcription. mdpi.comresearchgate.net Docking simulations of carbazole derivatives against RdRp also revealed strong binding affinities, with scores as low as -8.10 kcal/mol. mdpi.comnih.gov These findings suggest that these compounds could potentially interfere with viral RNA synthesis.

The collective results from these docking studies indicate that the N-(9-ethyl-9H-carbazol-3-yl) scaffold is a promising platform for developing potent inhibitors of SARS-CoV-2 proteins. mdpi.comnih.gov

Interactive Data Table: Binding Affinities of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide Analogues with SARS-CoV-2 Proteins

CompoundMain Protease (Mpro) Binding Score (kcal/mol) mdpi.comnih.govSpike Glycoprotein Binding Score (kcal/mol) mdpi.comnih.govRNA-dependent RNA Polymerase (RdRp) Binding Score (kcal/mol) mdpi.comnih.gov
Analogue 9b-8.83-6.43Noteworthy but not specified
Analogue 9c-8.92Not specifiedNot specified
Analogue 9dNot specified-6.38Not specified
Analogue 9e-8.77-6.69-7.61
Analogue 9fNot specified-6.41Not specified
Analogue 9gNot specifiedNot specified-7.62
Analogue 9h-8.76-6.54-8.10
Analogue 9i-8.87-6.44-8.01
Analogue 9j-8.85-6.56-7.54
Lopinavir (Standard)-8.74-6.09Not specified
Remdesivir (Standard)Comparable to analogues-6.26Not specified

Structure-Activity Relationship (SAR) Studies via Computational Methods for Rational Design

The rational design of novel therapeutic agents increasingly relies on computational methods to predict the biological activity of chemical compounds and to understand their structure-activity relationships (SAR). These in silico approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are pivotal in identifying key structural features that influence the efficacy and interaction of a molecule with its biological target. For derivatives of the N-(9-ethyl-9H-carbazol-3-yl) scaffold, computational studies have been instrumental in guiding the synthesis of more potent and selective analogues.

Computational SAR studies typically involve the systematic modification of a lead compound, in this case, analogues of this compound, and the subsequent evaluation of their properties using computational tools. These studies can elucidate the impact of various substituents and structural modifications on the compound's interaction with a target protein, as well as its pharmacokinetic properties.

A notable example of this approach is the computational investigation of N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles as potential anti-SARS-CoV-2 agents. nih.govnih.gov In this research, molecular docking simulations were employed to predict the binding affinities and interaction patterns of a series of synthesized analogues with key viral proteins, such as the main protease (Mpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp). nih.govnih.gov

The docking studies revealed that the binding affinity of these carbazole derivatives is significantly influenced by the nature and position of substituents on the benzofuran (B130515) ring. nih.govnih.gov For instance, analogues with specific substitutions demonstrated stronger binding to the active site of the main protease. nih.gov These interactions are crucial for inhibiting the function of the viral proteins and, consequently, viral replication. nih.govnih.gov

The key findings from these computational SAR studies can be summarized as follows:

Influence of Substituents: The presence of different functional groups on the benzofuran moiety of the N-(9-ethyl-9H-carbazol-3-yl)acetamide analogues led to variations in their binding energies with the target proteins. nih.gov This highlights the importance of substituent effects in modulating biological activity.

Hydrophobic and Hydrogen Bonding Interactions: The computational models indicated that both hydrophobic interactions and hydrogen bonding play a critical role in the binding of these compounds to the target proteins. nih.gov For example, specific amino acid residues in the active site of the main protease were identified as key interaction points. nih.gov

Pharmacokinetic Predictions: In addition to predicting binding affinity, computational tools were used to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of the designed compounds. nih.govnih.gov This allows for the early identification of candidates with favorable drug-like properties.

The data from these computational studies are invaluable for the rational design of new analogues. By understanding the structural requirements for optimal interaction with the target, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.

The following interactive data table summarizes the results of molecular docking studies for a series of N-(9-ethyl-9H-carbazol-3-yl)acetamide analogues against the SARS-CoV-2 main protease (Mpro).

Compound IDSubstituent on BenzofuranBinding Affinity (kcal/mol)Key Interacting Residues
9e 2,4-dichloro-8.77THR24, HIS41, MET49, ASN119, GLY143, MET165, GLU166, THR190, GLN189
9h 4-bromo-8.76THR24, HIS41, MET49, ASN119, GLY143, MET165, GLU166, THR190, GLN189
9i 4-chloro-8.87Not specified in detail
9j 4-fluoro-8.85Not specified in detail
9b 2-methyl-8.83Not specified in detail
9c 4-methyl-8.92Not specified in detail

Data sourced from a study on N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. nih.gov

These computational SAR studies provide a powerful framework for the rational design of new this compound analogues with potentially enhanced biological activities. By leveraging these in silico methods, researchers can accelerate the discovery and development of novel therapeutic agents based on the carbazole scaffold.

Exploration of Advanced Material Applications and Optoelectronic Properties of N 9 Ethyl 9h Carbazol 3 Yl Butanamide Systems

Integration into Functional Coatings and Optical Devices

Derivatives of 3-amino-9-ethylcarbazole (B89807), the precursor to N-(9-ethyl-9H-carbazol-3-yl)butanamide, are recognized for their potential in a wide array of material applications, including functional coatings and optical devices. tubitak.gov.tr The inherent properties of the carbazole (B46965) unit, such as its high thermal stability and ability to form stable amorphous films, are critical for the durability and performance of such coatings. For instance, carbazole-containing polymers have been investigated for their electrochromic properties, which allow for a reversible change in color upon the application of an electrical potential. This characteristic is highly desirable for smart windows and other optical switching devices.

The butanamide group in this compound can influence solubility and intermolecular interactions, which are crucial for processing and film formation in coatings. While specific research on the butanamide derivative for these applications is not extensively documented, the broader family of 3-substituted-9-ethylcarbazoles has been explored. For example, the synthesis of fluorescent monomers like 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate (B99206) highlights the adaptability of the 3-amino-9-ethylcarbazole core for creating functional polymers suitable for optical applications. tubitak.gov.tr

Role in Organic Light-Emitting Diodes (OLEDs) and Laser Active Media

The carbazole framework is a well-established component in materials for organic light-emitting diodes (OLEDs), primarily due to its excellent hole-transporting capabilities and high triplet energy, which is crucial for efficient phosphorescent OLEDs. researchgate.netnih.gov N-substituted carbazole derivatives, including those with a 9-ethyl group, are frequently employed as host materials for the emissive layer or as hole-transporting layers (HTLs). tubitak.gov.trresearchgate.net

While direct studies on this compound in OLEDs are limited, research on analogous structures provides significant insights. For example, 9-(9-alkylcarbazol-3-yl)-3-(methoxypyridin-3-yl)carbazoles have been synthesized and investigated as host materials for highly efficient OLEDs. In these studies, 9-ethyl-3-iodocarbazole (B1598370) serves as a key intermediate, indicating the relevance of the 9-ethylcarbazolyl moiety. researchgate.net A phosphorescent OLED using a related carbazole-based material as a dopant in a mixed host system achieved a maximum external quantum efficiency of 5.2% and a current efficiency of 15.5 cd/A. researchgate.net

Furthermore, novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives have demonstrated enhanced performance in OLEDs. nih.govmdpi.com Devices incorporating these materials have shown significant improvements in current, power, and external quantum efficiencies compared to standard reference devices. nih.govmdpi.com The introduction of different functional groups to the carbazole core allows for the tuning of thermal stability and hole-transport properties. nih.govmdpi.com

Device Parameter Value Reference
Maximum External Quantum Efficiency (EQE)5.2% researchgate.net
Maximum Current Efficiency15.5 cd/A researchgate.net
Turn-on Voltage (for a related HTM)3.1 V mdpi.com
Maximum Luminance (for a non-doped deep-blue OLED)11,364 cd/m² nih.gov

This table presents performance data for OLEDs incorporating various carbazole derivatives, illustrating the potential of this class of materials.

Investigation as Hole Transporting Materials (HTMs) in Organic Electronic Devices (e.g., Perovskite Solar Cells)

The development of efficient and stable hole-transporting materials (HTMs) is a critical area of research for perovskite solar cells (PSCs). Carbazole-based compounds are promising candidates for this role due to their favorable electronic properties and good film-forming abilities. The synthesis and study of di(9-ethyl-9H-carbazol-3-yl)amine-based organic p-type semiconductors have been undertaken with the specific goal of creating high-performance HTMs for efficient PSCs. ktu.edu

The primary function of an HTM in a PSC is to efficiently extract and transport positive charge carriers (holes) from the perovskite layer to the electrode while simultaneously blocking electrons. ktu.edu To be effective, these materials must possess high hole mobility, suitable energy levels (HOMO) to align with the perovskite's valence band, and good thermal and photochemical stability. ktu.edu

While research specifically on this compound as an HTM is not widely available, the broader class of 9-ethylcarbazole (B1664220) derivatives has shown significant promise. For instance, the synthesis of various arylamine-based compounds incorporating the 9-ethylcarbazole moiety is an active area of research aimed at improving the power conversion efficiency of PSCs. ktu.edu The structural modifications, such as the butanamide group, can influence the material's solubility, morphology, and interfacial properties with the perovskite layer, all of which are critical for device performance.

Development of Chemosensors based on Carbazole-Butanamide Structures

The inherent fluorescence of the carbazole ring system makes it an excellent platform for the development of chemosensors. Derivatives of 3-amino-9-ethylcarbazole have been identified as having potential applications as chemosensors. tubitak.gov.tr The principle behind these sensors often involves a change in the fluorescence properties (e.g., quenching or enhancement) of the carbazole unit upon interaction with a specific analyte.

The butanamide linkage in this compound can serve as a recognition site or a linker to attach other functional groups that can selectively bind to target molecules. While specific studies on a butanamide-based chemosensor are not detailed in the provided context, the synthesis of related structures demonstrates the feasibility of this approach. For example, the reaction of 3-amino-9-ethylcarbazole with various electrophiles can yield a diverse library of compounds to be screened for sensing applications. tubitak.gov.tr The development of such sensors is a growing field, with potential applications in environmental monitoring, medical diagnostics, and industrial process control.

Polymerization Studies for Functional Monomer Development

The polymerization of carbazole-containing monomers is a key strategy for producing functional materials with applications in organic electronics. mdpi.com The resulting polymers often exhibit enhanced processability and film-forming properties compared to their small-molecule counterparts, while retaining the desirable electronic and optical properties of the carbazole unit.

While direct polymerization of this compound is not described, the synthesis of monomers based on the 3-amino-9-ethylcarbazole scaffold is well-documented. For instance, 2-(3-(9-ethyl-9H-carbazol-3-yl))ureido)ethyl methacrylate has been synthesized as a fluorescent monomer. tubitak.gov.tr This monomer can undergo polymerization to create functional polymers for various applications.

Polymerization of carbazole derivatives can be achieved through several methods, including chemical oxidation using agents like ferric chloride (FeCl₃) and electropolymerization. mdpi.com Electropolymerization is particularly advantageous as it allows for the direct deposition of the polymer film onto an electrode surface. mdpi.com The study of polymerization of carbazole derivatives is crucial for developing new materials for a wide range of applications, from OLEDs to sensors and electrochromic devices. tubitak.gov.trmdpi.com

Mechanistic Biological Investigations of N 9 Ethyl 9h Carbazol 3 Yl Butanamide and Its Derivatives in Vitro Studies Only

Enzyme Inhibition Studies and Mechanistic Insights

Carbazole (B46965) derivatives have been evaluated against several key enzymes, revealing specific inhibition kinetics and binding mechanisms that underscore their therapeutic potential.

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis. Inhibitors of this enzyme are of significant interest in cosmetics and medicine for treating hyperpigmentation disorders. While direct kinetic studies on N-(9-ethyl-9H-carbazol-3-yl)butanamide are not extensively documented, research on analogous heterocyclic compounds provides insight into potential mechanisms.

Kinetic analyses of tyrosinase inhibitors often reveal a competitive mode of inhibition, suggesting that the compounds bind to the enzyme's active site, competing with the natural substrate, L-DOPA. mdpi.com This binding is frequently characterized by interactions with the binuclear copper center essential for the enzyme's catalytic activity. nih.gov For instance, studies on potent inhibitors like puerol A have demonstrated a reversible, competitive, and simple slow-binding inhibition mechanism. nih.gov Molecular docking and kinetic studies of various inhibitors have confirmed their ability to fit within the enzyme's active site. researchgate.net The inhibition constant (Ki) is a key parameter derived from these studies, quantifying the inhibitor's binding affinity. For example, some potent synthetic inhibitors have demonstrated Ki values in the micromolar range, indicating strong binding to the tyrosinase active site. researchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Inhibitors of these enzymes are a primary strategy for managing Alzheimer's disease. nih.gov Various carbazole derivatives have shown promise as cholinesterase inhibitors.

Studies on different series of carbazole-related compounds have demonstrated potent, dual inhibition of both AChE and BuChE, with IC50 values reaching the nanomolar and low-micromolar ranges. nih.govnih.gov The inhibitory profile often depends on the specific substitutions on the carbazole scaffold. For example, in some series, N-ethyl carbamate (B1207046) derivatives show a preference for BuChE inhibition, while other substitutions can confer high selectivity for AChE. nih.gov Molecular docking studies suggest that these inhibitors act non-covalently, positioning themselves within the active site cavity of the enzymes, often near the catalytic triad (B1167595) of amino acid residues. nih.gov

Table 1: Cholinesterase Inhibition by Related Hydrazinecarboxamide Derivatives

Compound Type Target Enzyme IC50 Range (µM)
Hydrazinecarboxamides AChE 44 - 100
Hydrazinecarboxamides BuChE from 22

Data sourced from studies on 2-benzoylhydrazine-1-carboxamides. nih.gov

Dihydrofolate reductase (DHFR) is a vital enzyme in the synthesis of DNA, purines, and certain amino acids. nih.govmdpi.com It catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in folate metabolism. mdpi.com As such, DHFR is a well-established target for anticancer and antimicrobial agents. nih.govsnv63.ru

Inhibitors of DHFR work by binding to the active site, preventing the binding of the natural substrate, DHF, or the cofactor, NADPH. mdpi.com This leads to a depletion of THF, which in turn halts DNA synthesis and cell proliferation, ultimately causing cell death. nih.gov While specific binding studies of this compound with DHFR are not prominent, the general mechanism for DHFR inhibitors is well understood. Molecular docking studies on various heterocyclic compounds have been used to explore their binding interactions within the DHFR active site, guiding the design of new, potent inhibitors. mdpi.com The development of novel carbazole-based compounds as DHFR inhibitors remains an active area of research.

In Vitro Cytotoxicity Assessments Against Defined Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against various human cancer cell lines. A notable derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated selective and potent inhibitory activity against both BRAF-mutated and BRAF-wild-type human melanoma cells, while showing minimal effect on normal human primary melanocytes. nih.gov

The mechanism of this antitumor activity involves the induction of apoptosis (programmed cell death), which is associated with the upregulation of caspase enzyme activities. nih.gov Further investigation revealed that ECCA's effects are linked to the activation of the p53 signaling pathway, a critical tumor suppressor pathway. nih.gov Another derivative, (Z)-4-((9-ethyl-9H-carbazol-3-yl) amino) pent-3-en-2-one (B7821955) (ECAP), has also been studied for its cytotoxic effects on the A549 lung cancer cell line. researchgate.net

Table 2: In Vitro Cytotoxicity of 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA)

Cell Line Cancer Type Effect
A375, SK-MEL-28 Human Melanoma (BRAF-mutated) Strong growth inhibition, apoptosis induction
G361, MeWo Human Melanoma (BRAF-wild-type) Strong growth inhibition, apoptosis induction
HEMn-LP Normal Human Melanocytes Little to no effect

Data derived from research on the antitumor function of ECCA. nih.gov

In Vitro Antimicrobial Activity Profiling Against Bacterial and Fungal Strains

Carbazole and its derivatives are recognized for their broad-spectrum antimicrobial properties against a range of pathogenic bacteria and fungi, including strains that have developed resistance to multiple drugs. arabjchem.orgnih.gov

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies have reported the MIC values for various N-(9-ethyl-9H-carbazol-3-yl) derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal species.

For example, 3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole showed notable antimicrobial activity, particularly against Bacillus subtilis. nih.gov Other derivatives have exhibited strong activity against pathogens like Streptococcus pyogenes, Pseudomonas aeruginosa, and the fungus Candida albicans, in some cases showing greater potency than standard antimicrobial drugs. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Selected 9-Ethyl-9H-Carbazole Derivatives

Derivative Microorganism Strain MIC (µg/mL)
3-(5-(1H-imidazol-1-yl) pent-1-en-1-yl)-9-ethyl-9H-carbazole Bacillus subtilis subsp. Spizizenii 78.12
(E)-1-{3-[2-(9-Ethyl-9H-carbazol-3-yl)vinyl]benzofuran-2-yl}-... (Cmpd 16) Streptococcus pyogenes - 25
(E)-1-{3-[2-(9-Ethyl-9H-carbazol-3-yl)vinyl]benzofuran-2-yl}-... (Cmpd 19) Pseudomonas aeruginosa - 25
(E)-1-{3-[2-(9-Ethyl-9H-carbazol-3-yl)vinyl]benzofuran-2-yl}-... (Cmpd 19) Candida albicans - <25

Data compiled from multiple studies on carbazole derivatives. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Elucidation for Antimicrobial Effects

The antimicrobial properties of carbazole derivatives have been a subject of significant research interest. The core structure of this compound, featuring a planar and electron-rich carbazole nucleus, provides a versatile scaffold for chemical modifications to enhance antimicrobial potency. In vitro studies on a variety of derivatives have shed light on the structure-activity relationships (SAR) governing their antibacterial and antifungal effects.

A study involving the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-2-(phenoxy)acetamide derivatives, where the butanamide side chain is replaced by a phenoxyacetamide group, revealed important SAR insights. nih.govtandfonline.com These compounds were prepared by reacting 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide with various substituted phenols. nih.govtandfonline.com The antimicrobial activity of these derivatives was found to be influenced by the nature and position of substituents on the phenoxy ring. For instance, certain substitutions on the phenoxy moiety led to enhanced activity against a panel of bacteria and fungi. tandfonline.com

In another series of studies, the core N-(9-ethyl-9H-carbazol-3-yl)acetamide was modified by introducing different heterocyclic moieties via a mercapto-linker. researchgate.net These compounds were synthesized from 2-chloro-N-(9-ethyl-9H-carbazol-3-yl)acetamide and various mercapto-heterocycles. researchgate.net The resulting derivatives showed a range of activities against Candida albicans, Candida glabrata, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. researchgate.net Notably, derivatives incorporating a 2-(4-methyl[1-2-4]triazol-3-yl)sulfanyl or a 2-(1-methyl-H-tetrazol)sulfanyl group at the acetamide (B32628) position demonstrated antifungal activity against Candida albicans comparable to the standard drug ketoconazole, with a Minimum Inhibitory Concentration (MIC) value of 4 µg/mL. researchgate.net However, these derivatives were generally less active against E. coli and S. aureus compared to chloramphenicol, but showed comparable or better activity against P. aeruginosa. researchgate.net

Further extending the structural diversity, a series of N-substituted carbazoles were synthesized where the butanamide moiety was replaced with more complex heterocyclic systems. For example, derivatives incorporating aminopyrimidine moieties attached to the carbazole nitrogen have been investigated. nih.gov While a comprehensive SAR for this compound specifically is not extensively detailed in a single study, the collective data from various reports on related N-acyl-9-ethyl-9H-carbazol-3-amine derivatives indicate that the nature of the substituent attached to the amide nitrogen plays a crucial role in modulating the antimicrobial spectrum and potency.

The following table summarizes the antimicrobial activity of selected N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives, highlighting the influence of different heterocyclic substituents.

Compound NameModification from Core StructureTested OrganismMIC (µg/mL)Reference
2-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamideReplacement of butanamide with a substituted triazole-thio-acetamide moietyCandida albicans>400 researchgate.net
N-(9-ethyl-9H-carbazol-3-yl)-2-((5-mercapto-1,3,4-oxadiazol-2-yl)thio)acetamideReplacement of butanamide with a substituted oxadiazole-thio-acetamide moietyCandida albicans200 researchgate.net
N-(9-ethyl-9H-carbazol-3-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamideReplacement of butanamide with a substituted triazole-thio-acetamide moietyCandida albicans4 researchgate.net
N-(9-ethyl-9H-carbazol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)acetamideReplacement of butanamide with a substituted tetrazole-thio-acetamide moietyCandida albicans4 researchgate.net

Molecular Interaction Studies with Viral Proteins

The emergence of viral diseases has spurred research into novel antiviral agents, with computational methods such as molecular docking playing a crucial role in the initial stages of drug discovery. Derivatives of this compound have been investigated for their potential to interact with and inhibit key viral proteins, particularly those of SARS-CoV-2. These in silico studies provide valuable insights into the binding modes and affinities of these compounds, guiding the synthesis of more potent antiviral candidates.

A significant study focused on a series of novel benzofuran-tethered triazolylcarbazoles, which were synthesized from 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide. mdpi.comtdl.org The inhibitory potential of these compounds against SARS-CoV-2 was evaluated through molecular docking studies against three critical viral proteins: the main protease (Mpro or 3CLpro), the spike glycoprotein (B1211001) (S), and the RNA-dependent RNA polymerase (RdRp). mdpi.com

The docking results revealed strong binding affinities of several derivatives with these viral proteins, suggesting they could potentially obstruct their function. mdpi.com For the main protease (PDB ID: 6LU7), which is essential for viral replication, compounds 9e , 9h , 9i , and 9j exhibited notable binding scores of -8.77, -8.76, -8.87, and -8.85 Kcal/mol, respectively. mdpi.com These values are comparable to or even better than some approved antiviral drugs used as standards in the study. mdpi.com The interactions with the main protease active site involved a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. mdpi.com

Similarly, against the spike glycoprotein (PDB ID: 6WPT), responsible for viral entry into host cells, these derivatives also showed significant interactions. For instance, compound 9h displayed a binding energy of -6.54 Kcal/mol, forming hydrogen bonds with residues such as GLU1072 and ALA706. mdpi.com

The RNA-dependent RNA polymerase (RdRp; PDB ID: 6M71), a crucial enzyme in the viral replication and transcription process, was also a target of interest. The synthesized carbazole derivatives, particularly 9h and 9i , demonstrated strong binding affinities with RdRp, with binding energies of -8.10 and -8.01 Kcal/mol, respectively. mdpi.com

These molecular docking studies underscore the potential of N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives as a promising scaffold for the development of novel antiviral agents. The favorable binding energies and specific interactions with key SARS-CoV-2 proteins provide a strong rationale for further in vitro and in vivo evaluation of these compounds.

The following table presents the binding affinities of selected N-(9-ethyl-9H-carbazol-3-yl)acetamide derivatives with SARS-CoV-2 viral proteins.

CompoundViral Protein TargetPDB IDBinding Affinity (Kcal/mol)Reference
Derivative 9bMain Protease (Mpro)6LU7-8.83 mdpi.com
Derivative 9cMain Protease (Mpro)6LU7-8.92 mdpi.com
Derivative 9eMain Protease (Mpro)6LU7-8.77 mdpi.com
Derivative 9hMain Protease (Mpro)6LU7-8.76 mdpi.com
Derivative 9iMain Protease (Mpro)6LU7-8.87 mdpi.com
Derivative 9jMain Protease (Mpro)6LU7-8.85 mdpi.com
Derivative 9hSpike Glycoprotein6WPT-6.54 mdpi.com
Derivative 9eRNA-dependent RNA Polymerase (RdRp)6M71-7.61 mdpi.com
Derivative 9hRNA-dependent RNA Polymerase (RdRp)6M71-8.10 mdpi.com
Derivative 9iRNA-dependent RNA Polymerase (RdRp)6M71-8.01 mdpi.com

Future Research Directions and Translational Perspectives for N 9 Ethyl 9h Carbazol 3 Yl Butanamide Scaffolds

Advancements in Asymmetric Synthesis and Stereoselective Transformations

The development of stereochemically pure compounds is a cornerstone of modern drug discovery and materials science, as chirality can profoundly influence biological activity and material properties. While the parent N-(9-ethyl-9H-carbazol-3-yl)butanamide is achiral, its derivatives can readily incorporate chiral centers or exhibit atropisomerism, a type of axial chirality arising from hindered rotation around a single bond. Future research should leverage advanced synthetic methodologies to control the stereochemical outcomes of reactions involving this scaffold.

Promising strategies include the application of palladium-catalyzed reactions, which have been successfully used to create N-allylbenzamide derivatives and could be adapted for carbazole (B46965) systems. acs.org Furthermore, the development of novel chiral P,N,N-Ligands could enable new types of asymmetric transformations. acs.org Methodologies such as N-heterocyclic carbene (NHC)-catalyzed enantioselective reactions or gold(I)-catalyzed stereoselective cascade cyclizations, which have proven effective for other heterocyclic systems, offer a blueprint for creating complex, chiral carbazole-butanamide derivatives. acs.org A significant future goal would be to perform atropselective cross-coupling reactions to generate configurationally stable biaryl structures incorporating the carbazole-butanamide motif, which could lead to novel ligands or materials with unique chiroptical properties. acs.org

Exploration of Novel Carbazole-Butanamide Hybrid Architectures

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool for developing compounds with improved or novel activities. rsc.org The this compound scaffold is an ideal starting point for creating such hybrids. A key area of future development lies in expanding the library of these hybrid structures to explore new biological and material applications.

A particularly relevant precursor for this work is 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide, a close analog of the butanamide target. This intermediate has been successfully used to synthesize a novel series of benzofuran-tethered triazolylcarbazoles via S-alkylation. researchgate.netnih.govmdpi.comnih.gov This synthetic route, which involves linking the carbazole core to other heterocyclic systems like benzofuran (B130515) and triazole, demonstrates the feasibility of creating complex molecular architectures. researchgate.netnih.govmdpi.com Future work could involve modifying the linker and the tethered heterocycle to optimize activity. Other successful hybridization strategies for carbazoles include the synthesis of carbazole carboxamides, which have been identified as potent inverse agonists for the nuclear receptor RORγt, and the creation of carbazole-based acylhydrazides and thiosemicarbazides with significant antioxidant and anticancer properties. nih.govnih.govresearchgate.net

Table 1: Representative Hybrid Architectures Based on the N-(9-Ethyl-9H-Carbazol-3-yl)amide Scaffold This table is interactive. Users can sort columns by clicking on the headers.

Base Scaffold Linked Moiety Synthetic Strategy Potential Application Reference(s)
2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide Benzofuran-1,2,4-triazole S-alkylation Antiviral (Anti-SARS-CoV-2) researchgate.net, nih.gov, mdpi.com
Carbazole Carboxamide Arylsulfone Amide coupling Autoimmune Diseases (RORγt inverse agonist) nih.gov
Carbazole Hydrazide Phenyl Isothiocyanate Condensation Anticancer, Antimicrobial globalresearchonline.net, researchgate.net
Carbazole Hydrazide Substituted Aldehydes Schiff base formation Antimicrobial mdpi.com

Integration into Advanced Materials for Specific Applications

The carbazole framework is renowned for its applications in materials science, particularly in optoelectronics, due to its favorable electronic and photophysical properties. rsc.orgmetu.edu.tr Derivatives of this compound could be designed as building blocks for a new generation of advanced functional materials.

A primary application is in the development of Organic Light-Emitting Diodes (OLEDs). rsc.orgmdpi.com By introducing specific functional groups, the carbazole-butanamide scaffold could be incorporated into molecular frameworks designed to enhance electroluminescence. For instance, constructing rigid, nonplanar structures can suppress fluorescence quenching caused by molecular aggregation, a critical factor in OLED performance. mdpi.com Another promising avenue is the development of materials for non-linear optics. Coordination polymers (CPs) built from carbazole-dicarboxylate linkers have shown exceptionally large two-photon absorption (MPA) cross-sections, which is an enhancement of up to three orders of magnitude compared to the linker alone. acs.org Future research could focus on modifying the this compound scaffold with appropriate coordinating groups (e.g., carboxylic acids) to enable its self-assembly with metal ions into CPs with tailored photophysical properties for applications in optoelectronics and bio-imaging. rsc.orgacs.org

Computational Design and Predictive Modeling for Targeted Properties

In silico methods are indispensable tools for accelerating the discovery and optimization of new molecules. Computational design and predictive modeling offer a rational approach to designing this compound derivatives with specific, targeted properties, be it for biological intervention or materials science.

Molecular docking has already been employed to predict the biological potential of hybrids derived from the closely related N-(9-ethyl-9H-carbazol-3-yl)acetamide scaffold. researchgate.netnih.govmdpi.com In one study, a series of benzofuran-tethered triazolylcarbazoles were synthesized and evaluated in silico for their inhibitory potential against key SARS-CoV-2 proteins. nih.govmdpi.com The docking results indicated strong binding affinities for the main protease (Mpro), the spike glycoprotein (B1211001), and RNA-dependent RNA polymerase (RdRp), suggesting a potential antiviral application. nih.govmdpi.comnih.gov These computational predictions were further supported by ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis to evaluate the pharmacokinetic properties of the most promising compounds. nih.govmdpi.com For materials applications, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to investigate the geometric and electronic properties of new derivatives, predicting their energy levels and excitation behaviors to guide the synthesis of novel electroluminescent materials. mdpi.com

Table 2: Predicted Binding Affinities of N-(9-Ethyl-9H-Carbazol-3-yl)acetamide-derived Hybrids Against SARS-CoV-2 Protein Targets This table is interactive. Users can sort columns by clicking on the headers.

Compound ID Target Protein Binding Score (kcal/mol) Reference(s)
9b Mpro (6LU7) -8.83 nih.gov, mdpi.com
9c Mpro (6LU7) -8.92 nih.gov, mdpi.com
9e Mpro (6LU7) -8.77 nih.gov, mdpi.com
9h Mpro (6LU7) -8.76 nih.gov, mdpi.com
9i Mpro (6LU7) -8.87 nih.gov, mdpi.com
9j Mpro (6LU7) -8.85 nih.gov, mdpi.com
9e Spike Glycoprotein (6WPT) -6.69 nih.gov, mdpi.com
9h Spike Glycoprotein (6WPT) -6.54 nih.gov, mdpi.com
9e RdRp (6M71) -7.61 nih.gov, mdpi.com
9h RdRp (6M71) -8.10 nih.gov, mdpi.com
9i RdRp (6M71) -8.01 nih.gov, mdpi.com

Unexplored Mechanistic Pathways for Biological Target Engagement

While the carbazole scaffold is present in numerous biologically active compounds, the precise mechanisms of action are often complex and not fully elucidated. nih.govmdpi.com A significant future direction for the this compound scaffold is the deep exploration of its molecular interactions with biological targets to uncover novel or unexplored mechanistic pathways.

For example, many carbazole derivatives are known to exhibit anticancer activity by targeting the STAT3 signaling pathway. mdpi.comnih.gov However, some evidence suggests that the mechanism may not involve direct inhibition of STAT3 phosphorylation but rather an alternative pathway, such as the disruption of Rac1 GTPase activation. mdpi.com This highlights the potential for carbazole compounds to act via non-canonical mechanisms that warrant further investigation. For the acetamide-derived hybrids predicted to bind SARS-CoV-2 proteins, the in silico work provides a strong hypothesis for their mechanism. researchgate.netnih.gov However, these computational findings must be validated through in vitro enzymatic assays and cell-based studies to confirm target engagement and elucidate the downstream functional consequences of this binding.

Q & A

What are the established synthetic methodologies for N-(9-ethyl-9H-carbazol-3-yl)butanamide, and how are intermediates characterized?

Basic Research Question
The synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, carbazole derivatives are often alkylated using bromoalkanes under phase-transfer conditions (e.g., tetrabutylammonium bromide in toluene) to introduce the ethyl group at the 9-position . Subsequent functionalization at the 3-position may employ boronic acid coupling partners, as seen in palladium(II)-catalyzed γ-selective hydroarylation reactions . Key intermediates are characterized via high-resolution mass spectrometry (HRMS) and 1^1H/13^13C NMR. For instance, HRMS analysis of a related compound (C22_{22}H22_{22}N3_3O+^+) showed a calculated m/z of 344.1757, consistent with experimental data .

What crystallographic strategies are employed to determine the structure of this compound derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection uses Bruker SMART APEX diffractometers with graphite-monochromated radiation (Mo Kα, λ = 0.71073 Å) . Structures are solved via direct methods (SHELXS) and refined with SHELXL, employing full-matrix least-squares on F2F^2. For example, monoclinic systems (space group P21/cP2_1/c) with unit cell parameters a=8.0575(9)a = 8.0575(9) Å, b=13.4483(15)b = 13.4483(15) Å, and c=14.8488(16)c = 14.8488(16) Å are common for carbazole derivatives . Validation tools like PLATON check for missed symmetry and twinning .

How can researchers address discrepancies in spectroscopic data between synthetic batches?

Advanced Research Question
Contradictions in NMR or mass spectra often arise from stereochemical impurities or solvent effects. Methodological solutions include:

  • Dynamic NMR experiments to detect rotational barriers in amide bonds.
  • Crystallographic validation to confirm regioisomeric purity (e.g., distinguishing 3- vs. 6-substituted carbazoles) .
  • High-performance liquid chromatography (HPLC) with fluorescence detection (FLD), as demonstrated for carbazole-based fluorophores using pre-column derivatization .

What computational approaches are used to predict the optoelectronic properties of this compound?

Advanced Research Question
Time-dependent density functional theory (TD-DFT) calculates electronic transitions and excited-state properties. For example, the fluorescence intensity of carbazole derivatives correlates with π→π* transitions, which can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets . Polarizable continuum models (PCM) simulate solvent effects on absorption/emission spectra. Experimental validation involves comparing computed λmax_{max} values with UV-Vis and fluorescence data .

How do steric and electronic effects influence the reactivity of the carbazole core in functionalization reactions?

Advanced Research Question
The 3-position of 9-ethylcarbazole is electron-rich due to conjugation with the nitrogen lone pair, making it susceptible to electrophilic substitution. Steric hindrance from the ethyl group at the 9-position directs reactions to the 3-position. For example:

  • Buchwald-Hartwig amination requires bulky ligands (e.g., XPhos) to mitigate steric effects .
  • Suzuki-Miyaura coupling with boronic acids proceeds efficiently at 80°C in toluene/ethanol mixtures, yielding >85% conversion .

What strategies are recommended for resolving ambiguities in crystallographic refinement?

Advanced Research Question
Common issues include disordered solvent molecules or anisotropic thermal motion. Solutions involve:

  • TWINLAW analysis in SHELXL to detect twinning (e.g., pseudo-merohedral twinning in monoclinic systems) .
  • SQUEEZE (PLATON) to model diffuse solvent contributions .
  • Hirshfeld surface analysis to validate intermolecular interactions (e.g., C–H⋯π contacts in carbazole packing) .

How can researchers optimize fluorescence quantum yields for bioimaging applications?

Advanced Research Question
Enhancement strategies include:

  • Substituent engineering : Electron-withdrawing groups (e.g., nitro) at the carbazole 6-position increase intramolecular charge transfer (ICT) .
  • Aggregation-induced emission (AIE) : Bulky substituents (e.g., tert-butyl) reduce aggregation-caused quenching .
  • Solvatochromic studies : Correlate Stokes shifts with solvent polarity to design environment-sensitive probes .

What are the best practices for validating synthetic purity in absence of single crystals?

Basic Research Question
Combine orthogonal techniques:

  • DSC/TGA : Melting point analysis and thermal stability (decomposition >250°C for carbazoles).
  • HPLC-MS : Quantify impurities using C18 columns (ACN/water gradients) .
  • 2D NMR (HSQC, HMBC) : Assign all protons and carbons, confirming absence of regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.